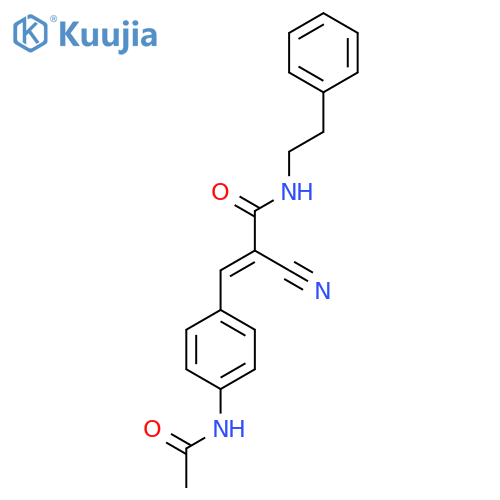

Cas no 488757-93-3 (2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide)

488757-93-3 structure

商品名:2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide

- AB00724818-01

- 488757-93-3

- Z44322480

- AKOS000967511

- EN300-26579550

-

- インチ: 1S/C20H19N3O2/c1-15(24)23-19-9-7-17(8-10-19)13-18(14-21)20(25)22-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,24)/b18-13+

- InChIKey: BUNRQPXAMPAOAB-QGOAFFKASA-N

- ほほえんだ: O=C(/C(/C#N)=C/C1C=CC(=CC=1)NC(C)=O)NCCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 333.147726857g/mol

- どういたいしつりょう: 333.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 532

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 82Ų

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579550-0.05g |

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide |

488757-93-3 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

488757-93-3 (2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬